molecular formula C26H21NO2 B12629949 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920299-83-8

3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

Cat. No.: B12629949
CAS No.: 920299-83-8
M. Wt: 379.4 g/mol
InChI Key: DVAWLHXFORFZJM-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzo[e]isoindol-1-one core with a hydroxy-diphenylethyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the reaction of 2,3-dihydro-1H-benzo[e]isoindol-1-one with 2-hydroxy-2,2-diphenylethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction controls ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The hydroxy-diphenylethyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-phenyl-3-(2-phenylethynyl)-2,3-dihydro-1H-isoindol-1-one
  • 2-Hydroxy-3H-isoindol-1-one
  • 1H-Isoindol-1-one, 2,3-dihydro-2-hydroxy-

Uniqueness

3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy-diphenylethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

920299-83-8

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

3-(2-hydroxy-2,2-diphenylethyl)-2,3-dihydrobenzo[g]isoindol-1-one

InChI

InChI=1S/C26H21NO2/c28-25-24-21-14-8-7-9-18(21)15-16-22(24)23(27-25)17-26(29,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-16,23,29H,17H2,(H,27,28)

InChI Key

DVAWLHXFORFZJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2C3=C(C4=CC=CC=C4C=C3)C(=O)N2)(C5=CC=CC=C5)O

Origin of Product

United States

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